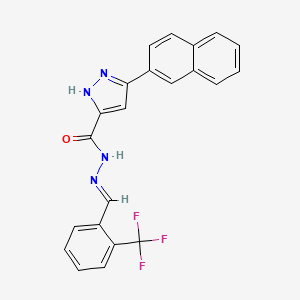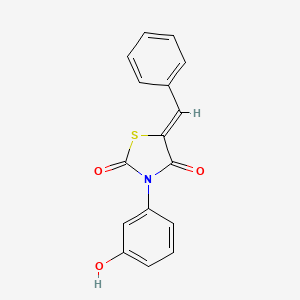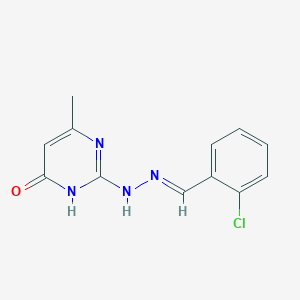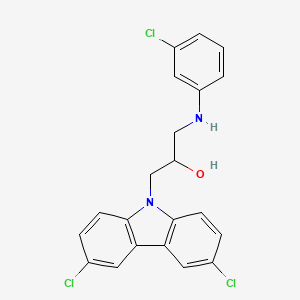
5-Naphthalen-2-YL-2H-pyrazole-3carboxylic acid (2-tri-F-ME-benzylidene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Naphthalen-2-YL-2H-pyrazole-3carboxylic acid (2-tri-F-ME-benzylidene)hydrazide is a complex organic compound with the molecular formula C22H15F3N4O and a molecular weight of 408.386 g/mol This compound is known for its unique structure, which includes a naphthalene ring, a pyrazole ring, and a benzylidene hydrazide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Naphthalen-2-YL-2H-pyrazole-3carboxylic acid (2-tri-F-ME-benzylidene)hydrazide typically involves multiple steps. One common method includes the reaction of naphthalene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2-tri-F-ME-benzaldehyde under acidic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Naphthalen-2-YL-2H-pyrazole-3carboxylic acid (2-tri-F-ME-benzylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-2-carboxylic acid derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
5-Naphthalen-2-YL-2H-pyrazole-3carboxylic acid (2-tri-F-ME-benzylidene)hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Naphthalen-2-YL-2H-pyrazole-3carboxylic acid (2-tri-F-ME-benzylidene)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
5-Naphthalen-2-YL-2H-pyrazole-3carboxylic acid (3-ETO-4-HO-benzylidene)hydrazide: Similar structure but different substituents on the benzylidene group.
5-Naphthalen-2-YL-2H-pyrazole-3carboxylic acid (2-HO-3-MEO-benzylidene)hydrazide: Another similar compound with different functional groups.
Uniqueness
The uniqueness of 5-Naphthalen-2-YL-2H-pyrazole-3carboxylic acid (2-tri-F-ME-benzylidene)hydrazide lies in its specific substituents, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C22H15F3N4O |
|---|---|
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
3-naphthalen-2-yl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H15F3N4O/c23-22(24,25)18-8-4-3-7-17(18)13-26-29-21(30)20-12-19(27-28-20)16-10-9-14-5-1-2-6-15(14)11-16/h1-13H,(H,27,28)(H,29,30)/b26-13+ |
Clave InChI |
LQGVZYOWEBDDFX-LGJNPRDNSA-N |
SMILES isomérico |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=C4C(F)(F)F |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=CC=C4C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11698647.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-iodobenzohydrazide](/img/structure/B11698653.png)

![(4Z)-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11698672.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-3-(piperidin-1-yl)propanehydrazide](/img/structure/B11698673.png)
![(2E)-2-[(2E)-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(4-methylbenzyl)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11698683.png)


![4-(azepan-1-yl)-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B11698696.png)

![3-(2-methoxy-1-naphthyl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11698716.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-1H-indole-3-carbohydrazide](/img/structure/B11698719.png)
![N'-[(E)-(4-bromophenyl)methylidene]-4-(2,4-dichlorophenoxy)butanehydrazide](/img/structure/B11698722.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-methylbenzohydrazide](/img/structure/B11698726.png)
